Eplerenone

Description

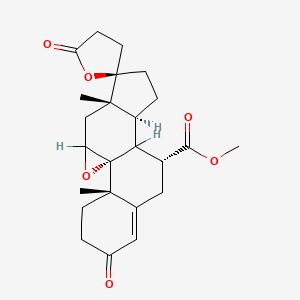

Structure

2D Structure

Propriétés

IUPAC Name |

methyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O6/c1-21-7-4-14(25)10-13(21)11-15(20(27)28-3)19-16-5-8-23(9-6-18(26)30-23)22(16,2)12-17-24(19,21)29-17/h10,15-17,19H,4-9,11-12H2,1-3H3/t15-,16+,17-,19+,21+,22+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUKPWJGBANNWMW-VWBFHTRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CC(C3C24C(O4)CC5(C3CCC56CCC(=O)O6)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@]24[C@H](O4)C[C@]5([C@H]3CC[C@@]56CCC(=O)O6)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046094 | |

| Record name | Eplerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Eplerenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble, Very slightly soluble in water, with its solubility essentially pH dependent, 9.03e-03 g/L | |

| Record name | Eplerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EPLERENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eplerenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

White to off-white crystalline powder | |

CAS No. |

107724-20-9 | |

| Record name | (+)-Eplerenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107724-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eplerenone [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107724209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eplerenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00700 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eplerenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPLERENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6995V82D0B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPLERENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7522 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Eplerenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014838 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Eplerenone: A Technical Guide to Selective Mineralocorticoid Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of eplerenone, a selective mineralocorticoid receptor (MR) antagonist. It details the molecular mechanisms, pharmacokinetics, pharmacodynamics, and clinical evidence supporting its role in treating cardiovascular diseases. The content is structured to provide clear, actionable insights for professionals in the field of pharmacology and drug development.

Introduction

Aldosterone, a mineralocorticoid hormone, plays a critical role in regulating blood pressure and electrolyte balance by activating the mineralocorticoid receptor (MR).[1] However, excessive aldosterone levels can lead to pathological effects, including hypertension, heart failure, inflammation, and fibrosis.[2] Mineralocorticoid receptor antagonists (MRAs) are a class of drugs that block the effects of aldosterone.[1][3][4] this compound is a second-generation MRA designed for greater selectivity to the MR compared to the non-selective antagonist, spironolactone, thereby reducing the incidence of hormonal side effects.[1][5][6]

Molecular Mechanism of Action

This compound competitively binds to the mineralocorticoid receptor, preventing aldosterone from activating it.[3][4] This antagonism occurs in both epithelial tissues, such as the kidney, and non-epithelial tissues like the heart, blood vessels, and brain.[7]

2.1 Genomic Pathway Inhibition

The primary mechanism of aldosterone is genomic, involving the regulation of gene transcription.[2][8] In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins.[2]

-

Aldosterone Binding: Aldosterone enters the cell and binds to the MR's ligand-binding domain.

-

Conformational Change & Translocation: This binding induces a conformational change, causing the dissociation of chaperone proteins and exposing a nuclear localization signal. The activated aldosterone-MR complex then translocates into the nucleus.[8]

-

Gene Transcription: In the nucleus, the complex dimerizes and binds to hormone response elements on the DNA, recruiting coactivators and initiating the transcription of target genes. These genes encode proteins like the epithelial sodium channel (ENaC) and Na+/K+-ATPase, which promote sodium and water reabsorption.[8][9]

This compound, by occupying the ligand-binding site, prevents these conformational changes and subsequent steps, effectively blocking aldosterone-mediated gene transcription.[3][4]

Selectivity Profile

A key advantage of this compound is its high selectivity for the mineralocorticoid receptor over other steroid receptors, such as the androgen and progesterone receptors.[6][10] This contrasts with spironolactone, which has significant affinity for these other receptors, leading to side effects like gynecomastia, impotence, and menstrual irregularities.[5][10][11] this compound's improved selectivity is attributed to the presence of a 9α,11α-epoxy group, which sterically hinders its binding to androgen and progesterone receptors.[12]

| Receptor | This compound (IC50, nM) | Spironolactone (IC50, nM) | Relative Affinity (this compound vs. Spironolactone) |

| Mineralocorticoid | 81 | ~4-20 | ~20-fold lower for this compound |

| Androgen | >10,000 | 24 | >400-fold more selective |

| Progesterone | >10,000 | 25 | >400-fold more selective |

| Glucocorticoid | 3,300 | 360 | ~10-fold more selective |

Note: IC50 values are compiled from various in vitro studies and may differ based on experimental conditions. The trend of selectivity is consistent across studies.[12][13][14]

Pharmacokinetics and Pharmacodynamics

4.1 Pharmacokinetics

This compound exhibits a linear pharmacokinetic profile, with absorption that is not affected by food.[7][15][16]

| Parameter | Value | Reference |

| Bioavailability | 69% | [7] |

| Time to Peak (Tmax) | 1.5 - 2.0 hours | [1][7] |

| Plasma Protein Binding | ~50% (primarily to albumin) | |

| Metabolism | Primarily via Cytochrome P450 3A4 (CYP3A4) | [1][7] |

| Metabolites | No active metabolites | [5][15] |

| Elimination Half-life | 3 - 6 hours | [1][7][15] |

| Excretion | ~67% in urine, ~32% in feces | [7] |

4.2 Pharmacodynamics

By blocking the mineralocorticoid receptor, this compound leads to a decrease in sodium and water retention, which helps to lower blood pressure and reduce the workload on the heart.[1] This action results in an increase in plasma renin and aldosterone levels as a compensatory response to the MR blockade. Despite the rise in aldosterone, the receptor blockade by this compound prevents its downstream effects. A primary pharmacodynamic effect and potential side effect is an increase in serum potassium levels (hyperkalemia) due to the inhibition of aldosterone-mediated potassium excretion.[5][11]

Key Clinical Evidence

This compound's efficacy has been demonstrated in large-scale clinical trials, particularly in patients with heart failure.

5.1 EPHESUS Trial (this compound Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study)

This trial enrolled patients with acute myocardial infarction (AMI) complicated by left ventricular systolic dysfunction (ejection fraction ≤40%) and heart failure.[17][18]

| Parameter | This compound Group | Placebo Group | Relative Risk (RR) / Hazard Ratio (HR) | p-value |

| All-Cause Mortality | 14.4% | 16.7% | 0.85 | 0.008 |

| CV Death or CV Hospitalization | 26.7% | 30.0% | 0.87 | 0.002 |

| Sudden Cardiac Death | 5.5% | 7.5% | 0.79 | 0.03 |

| Serious Hyperkalemia (>6.0 mmol/L) | 5.5% | 3.9% | - | 0.002 |

Data from the EPHESUS trial.[17][18][19][20]

5.2 EMPHASIS-HF Trial (this compound in Mild Patients Hospitalization and Survival Study in Heart Failure)

This study included patients with New York Heart Association (NYHA) class II heart failure and an ejection fraction of ≤35%.[21][22]

| Parameter | This compound Group | Placebo Group | Hazard Ratio (HR) (95% CI) | p-value |

| CV Death or HF Hospitalization | 18.3% | 25.9% | 0.63 (0.54 - 0.74) | <0.001 |

| All-Cause Mortality | 12.5% | 15.5% | 0.76 (0.62 - 0.93) | 0.008 |

| HF Hospitalization | 12.0% | 18.4% | 0.58 (0.47 - 0.70) | <0.001 |

Data from the EMPHASIS-HF trial, which was stopped early due to overwhelming benefit.[21][22][23][24]

Experimental Protocols

6.1 Protocol: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the mineralocorticoid receptor compared to other compounds.[25][26][27]

Objective: To measure the IC50 value of this compound for the MR and calculate its inhibitory constant (Ki).

Materials:

-

Cell membrane preparation expressing the human mineralocorticoid receptor.

-

Radioligand (e.g., [³H]-aldosterone).

-

Unlabeled this compound (competitor).

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine).

-

Scintillation cocktail and counter.

Methodology:

-

Preparation: Prepare serial dilutions of unlabeled this compound.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]-aldosterone and varying concentrations of this compound. Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled aldosterone).

-

Equilibrium: Allow the reaction to reach equilibrium (e.g., 60 minutes at 30°C).[28]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold wash buffer.[25][28]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[28]

-

Analysis: Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[28]

6.2 Protocol: MR-Mediated Gene Transcription (Reporter) Assay

This cell-based assay measures the functional antagonism of this compound by quantifying its ability to inhibit aldosterone-induced gene expression.[29][30][31]

Objective: To determine the dose-dependent inhibition of aldosterone-induced MR transcriptional activity by this compound.

Materials:

-

Host cell line (e.g., HEK293T) that does not endogenously express MR.[32]

-

Expression plasmid for the human mineralocorticoid receptor.

-

Reporter plasmid containing a luciferase gene downstream of a hormone response element (e.g., MMTV promoter).[29]

-

Transfection reagent (e.g., Lipofectamine).[32]

-

Aldosterone and this compound.

-

Luciferase assay system.[32]

Methodology:

-

Transfection: Co-transfect the host cells with the MR expression plasmid and the luciferase reporter plasmid. Seed the transfected cells into a 96-well plate and allow them to adhere.[32]

-

Compound Treatment: Treat the cells with a fixed, sub-maximal concentration of aldosterone (agonist) in the presence of increasing concentrations of this compound (antagonist). Include controls for basal activity (vehicle only) and maximal activation (aldosterone only).

-

Incubation: Incubate the cells for a sufficient period to allow for gene transcription and protein expression (e.g., 18-24 hours).[29]

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add the luciferase substrate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the data (e.g., as a percentage of the maximal aldosterone response). Plot the normalized response against the log concentration of this compound to determine the IC50 for functional antagonism.

Conclusion

This compound is a potent and highly selective mineralocorticoid receptor antagonist. Its mechanism of action centers on the competitive blockade of aldosterone binding to the MR, thereby inhibiting the classical genomic signaling pathway. This selectivity translates into a favorable side-effect profile compared to non-selective agents like spironolactone. Robust clinical data from trials such as EPHESUS and EMPHASIS-HF have established its efficacy in reducing mortality and morbidity in patients with heart failure. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of MRAs in drug discovery and development.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Aldosterone and Mineralocorticoid Receptor System in Cardiovascular Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of mineralocorticoid receptor antagonism by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Pharmacokinetics and pharmacodynamics of mineralocorticoid blocking agents and their effects on potassium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mineralocorticoid Receptor Antagonists this compound and Spironolactone Modify Adrenal Cortex Morphology and Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. juniperpublishers.com [juniperpublishers.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comparison of the aldosterone-blocking agents this compound and spironolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pharmacypractice.org [pharmacypractice.org]

- 17. This compound Post-AMI Heart Failure Efficacy and Survival Study - American College of Cardiology [acc.org]

- 18. 2minutemedicine.com [2minutemedicine.com]

- 19. login.medscape.com [login.medscape.com]

- 20. medscape.com [medscape.com]

- 21. This compound in Mild Patients Hospitalization and Survival Study in Heart Failure - American College of Cardiology [acc.org]

- 22. This compound in patients with systolic heart failure and mild symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ahajournals.org [ahajournals.org]

- 24. 2minutemedicine.com [2minutemedicine.com]

- 25. giffordbioscience.com [giffordbioscience.com]

- 26. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 27. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. giffordbioscience.com [giffordbioscience.com]

- 29. Improved Dual-Luciferase Reporter Assays for Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. reactionbiology.com [reactionbiology.com]

- 31. Cell-Based Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]

- 32. eubopen.org [eubopen.org]

Preclinical Profile of Eplerenone: An In-depth Technical Guide on Efficacy and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eplerenone is a second-generation, selective mineralocorticoid receptor (MR) antagonist. It was developed to provide a more targeted blockade of the deleterious effects of aldosterone while minimizing the endocrine side effects associated with the non-selective antagonist, spironolactone.[1][2] Aldosterone, the primary mineralocorticoid, plays a crucial role in the regulation of blood pressure and electrolyte balance through its actions on the kidney. However, sustained elevations in aldosterone levels, as seen in various cardiovascular and renal diseases, contribute to inflammation, fibrosis, and end-organ damage in tissues such as the heart, blood vessels, and kidneys.[1][3] this compound competitively blocks the binding of aldosterone to the MR, thereby mitigating these pathological processes.[4][5] This technical guide provides a comprehensive overview of the preclinical studies that have established the efficacy and safety profile of this compound, forming the foundation for its clinical application.

Mechanism of Action

This compound exerts its effects by selectively binding to the mineralocorticoid receptor, preventing aldosterone from activating it.[6][7] This action is central to its therapeutic benefits. In epithelial tissues like the kidney, this blockade leads to decreased reabsorption of sodium and water, and reduced excretion of potassium, contributing to its blood pressure-lowering effect.[7] In non-epithelial tissues such as the heart and blood vessels, antagonizing the MR reduces inflammation, oxidative stress, and fibrosis, which are key drivers of cardiovascular and renal pathology.[3][8] this compound's selectivity for the MR over androgen and progesterone receptors is significantly higher than that of spironolactone, resulting in a more favorable side-effect profile.[2]

Figure 1: this compound's Mechanism of Action within the RAAS.

Preclinical Efficacy

Cardiovascular Disease Models

Preclinical investigations have consistently demonstrated the cardioprotective effects of this compound in various animal models of cardiovascular disease.

Heart Failure: In models of heart failure, particularly following myocardial infarction (MI) or induced by pressure overload, this compound has been shown to attenuate adverse cardiac remodeling. For instance, in a study involving cardiomyopathic hamsters, chronic treatment with this compound (200 mg/kg/day for 3 months) reduced interstitial fibrosis, the heart weight to body weight ratio, and ventricular hypertrophy.[8] Similarly, in rats with isoproterenol-induced myocardial injury, pre-treatment with this compound (50, 100, and 150 mg/kg daily for 14 days) dose-dependently improved cardiac function and reduced oxidative stress.[9] Another study in atrial natriuretic peptide-null mice subjected to transverse aortic constriction (TAC) showed that this compound (approx. 200 mg/kg/day) prevented left ventricular dilation, systolic dysfunction, and interstitial collagen deposition.[10]

Hypertension: In spontaneously hypertensive rats (SHR), a model of salt-independent hypertension, this compound treatment (30-300 mg/kg/day for 8 weeks) resulted in a small reduction in systolic blood pressure only at the highest dose. However, it significantly reduced left ventricular wall thickness and the number of inflammatory foci in the heart, suggesting a blood pressure-independent cardioprotective effect.[11]

| Table 1: Efficacy of this compound in Preclinical Cardiovascular Models | |||||

| Animal Model | Disease Induction | This compound Dose | Treatment Duration | Key Efficacy Endpoints | Reference |

| Cardiomyopathic Hamsters | Genetic predisposition | 200 mg/kg/day (oral) | 3 months | Reduced interstitial fibrosis, heart weight/body weight ratio, and ventricular hypertrophy.[8] | [8] |

| Rats | Isoproterenol-induced myocardial injury | 50, 100, 150 mg/kg/day (oral) | 14 days | Improved cardiac function, decreased oxidative stress, and reduced myocardial damage.[9] | [9] |

| Atrial Natriuretic Peptide-Null Mice | Transverse Aortic Constriction (TAC) | ~200 mg/kg/day (in chow) | 1 week post-TAC | Prevented LV dilation, systolic dysfunction, and interstitial collagen deposition.[10] | [10] |

| Spontaneously Hypertensive Rats (SHR) | Genetic hypertension | 30-300 mg/kg/day (oral) | 8 weeks | Reduced left ventricular wall thickness and inflammatory foci.[11] | [11] |

Renal Disease Models

This compound has also demonstrated significant renoprotective effects in preclinical settings.

Aldosterone-Induced Renal Injury: In a model of aldosterone and high-salt-induced renal injury in uni-nephrectomized rats, this compound dose-dependently reduced the urinary albumin-to-creatinine ratio (UACR) and renal pathology scores (fibrosis and glomerular nephritis) over a four-week treatment period.[13]

| Table 2: Efficacy of this compound in Preclinical Renal Models | |||||

| Animal Model | Disease Induction | This compound Dose | Treatment Duration | Key Efficacy Endpoints | Reference |

| Otsuka Long-Evans Tokushima Fatty (OLETF) Rats | Type II Diabetes | Not specified | Not specified | Improved urinary albumin excretion and glomerulosclerosis; decreased TGF-β1, type IV collagen, and PAI-1 expression.[12] | [12] |

| Uni-nephrectomized Sprague Dawley Rats | Aldosterone infusion + high-salt diet | 10 and 30 mg/kg/day (in food) | 4 weeks | Dose-dependent reduction in UACR and renal pathology scores.[13] | [13] |

Preclinical Safety and Pharmacokinetics

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in several preclinical species, including rats and dogs.

Absorption and Bioavailability: Following oral administration, this compound is well-absorbed.[14] In dogs, the systemic availability after an oral dose was approximately 79.2%.[14] In rats, sex differences in pharmacokinetics were observed, with female rats showing higher systemic availability (66.4%) compared to male rats (25.6%), which was attributed to more extensive metabolism in males.[15]

Distribution: The apparent volume of distribution at steady state is estimated to be around 50 L.[16] this compound does not preferentially accumulate in red blood cells.[14] Preclinical data indicate that this compound and/or its metabolites are present in rat breast milk.[4][6]

Metabolism and Excretion: this compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[16][17] The major metabolite identified in rats is 6β-OH this compound.[15] In dogs, this compound is extensively metabolized, and both the parent drug and its metabolites appear to be highly excreted in the bile.[14] The elimination half-life is approximately 0.8-1.14 hours in rats and 2.21 hours in dogs.[14][15]

| Table 3: Pharmacokinetic Parameters of this compound in Preclinical Species | |||||

| Parameter | Species | Dose | Route | Value | Reference |

| Elimination Half-life (t½) | Rat (Male) | 15 mg/kg | IV | 0.80 h | [15] |

| Rat (Female) | 15 mg/kg | IV | 1.14 h | [15] | |

| Dog | 15 mg/kg | IV | 2.21 h | [14] | |

| Systemic Availability (F) | Rat (Male) | 15 mg/kg | Oral | 25.6% | [15] |

| Rat (Female) | 15 mg/kg | Oral | 66.4% | [15] | |

| Dog | 15 mg/kg | Oral | 79.2% | [14] | |

| Plasma Clearance (CL) | Rat (Male) | 15 mg/kg | IV | 1.62 L/kg/h | [15] |

| Rat (Female) | 15 mg/kg | IV | 1.20 L/kg/h | [15] | |

| Dog | 15 mg/kg | IV | 0.329 L/kg/h | [14] |

Safety Pharmacology

The primary safety concern with mineralocorticoid receptor antagonists is the risk of hyperkalemia, due to their mechanism of action.[18][19] Preclinical toxicology studies have been conducted to assess the safety profile of this compound. In overdose studies in mice, rats, and dogs, no lethality was observed.[18] However, at concentrations 41 times the human therapeutic exposure, dogs exhibited adverse effects such as emesis, salivation, and tremors, which progressed to sedation and convulsions at higher doses.[18]

Detailed Experimental Protocols

Cardiac Remodeling Study in Atrial Natriuretic Peptide-Null Mice[10]

-

Animal Model: Atrial natriuretic peptide-null (Nppa-/-) and wild-type (Nppa+/+) mice.

-

Drug Administration: this compound was administered via supplemented chow from the time of weaning, providing a daily dose of approximately 200 mg/kg.

-

Disease Induction: Pressure overload was induced by transverse aortic constriction (TAC). A sham operation was performed on control animals.

-

Efficacy Assessment (1 week post-TAC):

-

Echocardiography: Left ventricular (LV) size and function were evaluated.

-

Histopathology: LV cross-sections were stained with picrosirius red to measure interstitial collagen volume.

-

Gene Expression: Total RNA was extracted from the LV for real-time PCR analysis of osteopontin, a marker of cardiac injury and remodeling.

-

References

- 1. This compound: selective aldosterone antagonism in management of cardiovascular and renal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound, a new selective aldosterone blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound inhibits the intracrine and extracellular actions of angiotensin II on the inward calcium current in the failing heart. On the presence of an intracrine renin angiotensin aldosterone system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound attenuates cardiac dysfunction and oxidative stress in β-receptor stimulated myocardial infarcted rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. This compound decreases inflammatory foci in spontaneously hypertensive rat hearts with minimal effects on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Preclinical pharmacology of AZD9977: A novel mineralocorticoid receptor modulator separating organ protection from effects on electrolyte excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Absorption and disposition of a selective aldosterone receptor antagonist, this compound, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Single- and repeated-dose pharmacokinetics of this compound, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ogyei.gov.hu [ogyei.gov.hu]

- 17. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 18. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Efficacy and Safety of this compound for Treating Chronic Kidney Disease: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Eplerenone pharmacokinetics and pharmacodynamics in animal models

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Eplerenone in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a selective mineralocorticoid receptor (MR) antagonist, demonstrating significant therapeutic potential in cardiovascular and renal diseases. Its development and preclinical assessment have relied heavily on various animal models to elucidate its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides a comprehensive overview of this compound's behavior in these models, focusing on key PK parameters, pharmacodynamic effects, underlying mechanisms of action, and detailed experimental protocols. The data is presented to facilitate comparison across species and experimental conditions, offering a critical resource for researchers in pharmacology and drug development.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound has been characterized in several animal species, most notably in rats and dogs. These studies reveal species-specific differences in absorption, distribution, metabolism, and excretion.

Absorption and Bioavailability

This compound is orally administered and its absorption can vary significantly between species. In dogs, this compound is rapidly and efficiently absorbed throughout the gastrointestinal tract, resulting in high systemic availability.[1] Studies in dogs have shown an oral bioavailability of approximately 79% to 90%.[1][2] In contrast, rats exhibit marked sex-dependent differences in bioavailability, with female rats showing significantly higher systemic availability (66.4%) compared to male rats (25.6%).[3]

Distribution

Following absorption, this compound is moderately bound to plasma proteins, approximately 50%, primarily to alpha 1-acid glycoprotein.[4][5] The apparent volume of distribution at steady state in humans is reported to be between 43 and 90 L, suggesting distribution into tissues.[5] this compound does not preferentially bind to or accumulate in red blood cells.[1][5]

Metabolism

This compound undergoes extensive metabolism, primarily mediated by the cytochrome P450 3A (CYP3A) enzyme subfamily.[6][7] In vitro studies have identified the major metabolic pathways as 6β-hydroxylation and 21-hydroxylation, leading to the formation of inactive metabolites.[4][7][8] The specific CYP3A isozyme responsible for metabolism differs between species, with CYP3A4 being primary in humans and CYP3A12 in dogs.[7] In rats, this compound has been shown to be an inducer of CYP3A.[3] this compound also exists in equilibrium with an inactive open lactone ring form, SC-70303.[2][4]

Excretion

The excretion of this compound and its metabolites occurs through both renal and fecal routes. Following an oral dose in humans, approximately 67% of the total radioactivity is recovered in the urine and 32% in the feces.[4][6] Unchanged this compound accounts for less than 5% of the dose recovered in both urine and feces, indicating near-complete metabolism prior to excretion.[4][6] In dogs, studies suggest that this compound and its metabolites are highly excreted in the bile.[1]

Pharmacokinetic Data Summary

The following tables summarize key pharmacokinetic parameters of this compound in common animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Single 15 mg/kg Dose)

| Parameter | Male Rats | Female Rats |

| Bioavailability (Oral) | 25.6% | 66.4% |

| Tmax (Oral) | 0.5 h | 1.0 h |

| Cmax (Oral) | 1.71 µg/mL | 3.54 µg/mL |

| Elimination Half-Life (IV) | 0.80 h | 1.14 h |

| Plasma Clearance (IV) | 1.62 L/kg/h | 1.20 L/kg/h |

| Data sourced from Cook et al., Xenobiotica, 2003.[3] |

Table 2: Pharmacokinetic Parameters of this compound in Dogs

| Parameter | Value | Route/Dose |

| Bioavailability (Oral) | 79.2% | 15 mg/kg (Oral) |

| Elimination Half-Life | 2.21 h | 15 mg/kg (IV) |

| Plasma Clearance | 0.329 L/kg/h | 15 mg/kg (IV) |

| Data sourced from Cook et al., J Pharm Sci, 2000.[1] |

Pharmacodynamics of this compound

This compound exerts its therapeutic effects by selectively blocking the mineralocorticoid receptor, leading to a range of beneficial cardiovascular and renal outcomes in various disease models.

Mechanism of Action

This compound is a competitive antagonist of the mineralocorticoid receptor (MR).[9][10] Aldosterone, a mineralocorticoid hormone, binds to the MR in epithelial tissues (like the kidney) and non-epithelial tissues (such as the heart, blood vessels, and brain).[11][12] This binding triggers a signaling cascade that promotes sodium and water retention, potassium excretion, inflammation, and fibrosis.[12][13] By blocking aldosterone's access to the MR, this compound inhibits these downstream effects, thereby reducing blood pressure, decreasing fluid retention, and mitigating end-organ damage.[10][12]

Pharmacodynamic Effects in Animal Models

This compound has demonstrated efficacy in a wide array of animal models of hypertension, heart failure, and renal disease.

-

Hypertension Models : In Dahl salt-sensitive hypertensive rats, this compound effectively reduces blood pressure and protects against cardiovascular and renal injury.[11] Similarly, in the two-kidney, one-clip (2K-1C) rat model of renovascular hypertension, this compound treatment significantly reduced systolic blood pressure.[14]

-

Cardioprotection : In spontaneously hypertensive rats (SHR), high-dose this compound caused only a minor reduction in blood pressure but significantly decreased inflammatory foci and cardiomyopathy in the heart, suggesting blood pressure-independent cardioprotective effects.[15] In diabetic cardiomyopathy models, this compound has been shown to ameliorate cardiac fibrosis, hypertrophy, and dysfunction.[16]

-

Atherosclerosis and Oxidative Stress : In apolipoprotein E-deficient (apoE-/-) mice, a model for atherosclerosis, this compound (200 mg/kg/day) reduced atherosclerotic lesion area by 35%.[17] This was accompanied by a significant reduction in oxidative stress, including decreased macrophage superoxide release and reduced LDL oxidation.[17]

-

Renal Protection : In Otsuka Long Evans Tokushima Fatty (OLETF) rats, a model of type 2 diabetes, this compound demonstrated renoprotective effects by reducing urinary albumin excretion and glomerulosclerosis.[18]

-

Off-Target Effects : The most notable off-target effect observed preclinically was dose-related prostate atrophy in dogs at dosages of 15 mg/kg/day or higher.[19] This effect was found to be reversible and was attributed to androgen receptor blockade at suprapharmacological concentrations.[19] The no-observed-adverse-effect level (NOAEL) for this finding in dogs was 5 mg/kg/day.[19]

Table 3: Summary of this compound Pharmacodynamic Effects in Animal Models

| Animal Model | Key Findings | Dose/Duration |

| Dahl Salt-Sensitive Rat | Reduced hypertension, cardiovascular and renal injury.[11] | Not specified |

| Spontaneously Hypertensive Rat (SHR) | Minimal BP reduction; significant decrease in cardiac inflammatory foci.[15] | 30-300 mg/kg/day for 8 weeks |

| Two-Kidney, One-Clip (2K-1C) Rat | Reduced systolic blood pressure and urinary protein excretion.[14] | 100 mg/kg/day for 10 weeks |

| ApoE-deficient Mouse | Reduced blood pressure, oxidative stress, and atherosclerotic lesion area.[17] | 200 mg/kg/day for 3 months |

| STZ-induced Diabetic Mouse | Ameliorated cardiac fibrosis, hypertrophy, and dysfunction.[16] | 200 mg/kg/day for 1 month |

| Dog | Reversible prostate atrophy (off-target effect).[19] | ≥15 mg/kg/day for ≥13 weeks |

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols from key studies.

Protocol: Cardioprotection in Spontaneously Hypertensive Rats (SHR)

-

Objective : To assess the blood pressure-independent effects of this compound on cardiac pathology.[15]

-

Animals : Male Spontaneously Hypertensive Rats (SHR).

-

Treatment Groups :

-

Vehicle control.

-

This compound (30, 100, or 300 mg/kg/day).

-

Losartan (20 mg/kg/day) as a positive control.

-

-

Drug Administration : Drugs were administered for 8 weeks.

-

Key Procedures :

-

Blood Pressure Monitoring : Continuous monitoring using radiotelemetry implants.

-

Histopathology : At the end of the study, hearts were excised, weighed, and fixed. Sections were stained and analyzed for left ventricular wall thickness and the presence of inflammatory foci (infiltrating monocytes, necrotic myocytes, interstitial fibrosis).

-

Quantitative Analysis : The number of inflammatory foci was quantified using histomorphometry.

-

Protocol: Atherosclerosis in Apolipoprotein E-Deficient (apoE-/-) Mice

-

Objective : To evaluate the effect of this compound on blood pressure, oxidative stress, and atherosclerosis development.[17]

-

Animals : Apolipoprotein E-deficient (apoE-/-) mice.

-

Treatment Groups :

-

Control (standard chow).

-

This compound (200 mg/kg/day mixed in chow).

-

-

Drug Administration : Treatment was provided for 3 months.

-

Key Procedures :

-

Blood Pressure Measurement : Measured via tail-cuff method.

-

Oxidative Stress Analysis :

-

Serum was analyzed for susceptibility to lipid peroxidation and paraoxonase activity.

-

Peritoneal macrophages were harvested to measure lipid peroxide levels, superoxide release, and their capacity to oxidize LDL.

-

-

Atherosclerosis Assessment : Aortas were excised, stained with Oil Red O, and the atherosclerotic lesion area was quantified.

-

Conclusion

Animal models have been indispensable in defining the pharmacokinetic and pharmacodynamic properties of this compound. Pharmacokinetic studies highlight important species differences, particularly in bioavailability and metabolism, which are critical considerations for extrapolating data to humans. Pharmacodynamic studies have robustly demonstrated this compound's efficacy in models of hypertension, heart failure, and renal disease, largely driven by its selective antagonism of the mineralocorticoid receptor. Furthermore, these models have uncovered beneficial, pleiotropic effects on inflammation, oxidative stress, and fibrosis that may be independent of blood pressure reduction. This comprehensive guide serves as a foundational resource for scientists engaged in the ongoing research and development of mineralocorticoid receptor antagonists.

References

- 1. Absorption and disposition of a selective aldosterone receptor antagonist, this compound, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interconversion pharmacokinetics of this compound, a selective aldosterone blocker, and its lactone-ring open form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single- and repeated-dose pharmacokinetics of this compound, a selective aldosterone receptor blocker, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. This compound | C24H30O6 | CID 443872 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Involvement of CYP3A in the metabolism of this compound in humans and dogs: differential metabolism by CYP3A4 and CYP3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound - BioPharma Notes [biopharmanotes.com]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. Effects of this compound, a selective mineralocorticoid receptor antagonist, on clinical and experimental salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound? [synapse.patsnap.com]

- 13. This compound: The Multifaceted Drug in Cardiovascular Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of this compound on heart and kidney in two-kidney, one-clip rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound decreases inflammatory foci in spontaneously hypertensive rat hearts with minimal effects on blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combination of ADAM17 knockdown with this compound is more effective than single therapy in ameliorating diabetic cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effect of this compound, a selective aldosterone blocker, on blood pressure, serum and macrophage oxidative stress, and atherosclerosis in apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effect of this compound, a Selective Aldosterone Blocker, on the Development of Diabetic Nephropathy in Type 2 Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Prostate effect in dogs with the aldosterone receptor blocker this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Odyssey of Eplerenone: A Technical Guide to its Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eplerenone, a selective mineralocorticoid receptor (MR) antagonist, has emerged as a cornerstone in the management of cardiovascular diseases, notably hypertension and heart failure.[1] Its therapeutic efficacy stems from its ability to competitively block the binding of aldosterone to the MR, thereby mitigating the deleterious effects of excessive MR activation.[2] This in-depth technical guide elucidates the cellular pathways modulated by this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades involved.

Core Mechanism of Action: Selective Mineralocorticoid Receptor Antagonism

This compound's primary mode of action is its selective antagonism of the mineralocorticoid receptor, a nuclear hormone receptor. This selectivity is a key differentiator from its predecessor, spironolactone, conferring a more favorable side-effect profile by minimizing interactions with androgen and progesterone receptors.[3]

Quantitative Data: Receptor Binding and Clinical Efficacy

The following tables summarize the quantitative data on this compound's receptor binding affinity and its clinical effects on key cardiovascular parameters.

| Parameter | This compound | Spironolactone | Reference |

| IC50 for Mineralocorticoid Receptor (MR) | 970 nM | 66 nM | [2] |

| Relative Binding Affinity for MR (Aldosterone = 1) | ~0.05 | 1 | [4] |

| Relative Binding Affinity for Androgen Receptor | Low | Moderate | [3] |

| Relative Binding Affinity for Progesterone Receptor | Low | Moderate | [3] |

| Clinical Endpoint | This compound Dosage | Observed Effect | Reference |

| Systolic Blood Pressure Reduction | 50-200 mg/day | 9.21 mmHg (mean reduction) | [5][6] |

| Diastolic Blood Pressure Reduction | 50-200 mg/day | 4.18 mmHg (mean reduction) | [5][6] |

| Systolic Blood Pressure Reduction (Dose-dependent) | 400 mg/day | 16.5 mmHg (mean reduction) | [6] |

| Effect on Serum PIIINP (Procollagen Type III Amino-Terminal Peptide) | 25-50 mg/day | Significant reduction in patients with baseline levels >3.9 ng/mL | [7] |

| Effect on Serum PICP (Procollagen Type I C-Terminal Peptide) | 25-50 mg/day | No significant overall change | [8] |

Key Cellular Pathways Modulated by this compound

This compound's influence extends beyond simple aldosterone blockade, impacting a network of signaling pathways implicated in inflammation, fibrosis, and cellular hypertrophy.

The TGF-β/Smad Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a critical mediator of fibrosis. This compound has been shown to attenuate fibrosis by modulating this pathway. Specifically, it can suppress the expression of fibrosis-related molecules induced by TGF-β1.[9] This is achieved, in part, by upregulating the inhibitory Smad7, which in turn enhances the negative feedback on TGF-β1/Smad signaling.[9]

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. Aldosterone can activate NF-κB, leading to the expression of pro-inflammatory cytokines. This compound has been demonstrated to suppress the transcriptional activity of NF-κB, thereby exerting anti-inflammatory effects.[10]

The ERK1/2 Signaling Pathway

The Extracellular signal-regulated kinases 1 and 2 (ERK1/2) are part of the mitogen-activated protein kinase (MAPK) family and are involved in cell proliferation and hypertrophy. Studies have shown that this compound can inhibit the phosphorylation of ERK1/2 in cardiac fibroblasts, which is a crucial step in the signaling cascade that leads to collagen synthesis and fibrosis.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cellular effects of this compound.

Radioligand Binding Assay for Receptor Affinity

This assay is fundamental for determining the binding affinity of this compound to the mineralocorticoid receptor and assessing its selectivity.

-

Objective: To determine the inhibitory constant (Ki) of this compound for the mineralocorticoid receptor.

-

Materials:

-

Cell membranes expressing the human mineralocorticoid receptor.

-

Radiolabeled aldosterone (e.g., [³H]-aldosterone) as the ligand.

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate a fixed concentration of cell membranes with a fixed concentration of [³H]-aldosterone and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-aldosterone).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Western Blot Analysis for Protein Expression and Phosphorylation

Western blotting is used to quantify changes in the expression and phosphorylation status of proteins within signaling pathways, such as TGF-β/Smad and ERK1/2, upon treatment with this compound.

-

Objective: To assess the effect of this compound on the protein levels of total and phosphorylated Smad2/3 or ERK1/2.

-

Materials:

-

Cell or tissue lysates treated with or without this compound and a stimulus (e.g., aldosterone or TGF-β1).

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies specific for total and phosphorylated forms of the target protein.

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Separate proteins from the lysates by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Smad2/3).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are employed to investigate the interaction of the mineralocorticoid receptor with DNA and how this compound, as an antagonist, affects this interaction.

-

Objective: To determine if this compound alters the binding of the mineralocorticoid receptor to the promoter regions of target genes.

-

Materials:

-

Cells treated with aldosterone and/or this compound.

-

Formaldehyde for cross-linking.

-

Lysis buffers.

-

Sonicator or micrococcal nuclease for chromatin shearing.

-

Antibody specific to the mineralocorticoid receptor.

-

Protein A/G magnetic beads.

-

Wash buffers.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

qPCR reagents.

-

-

Procedure:

-

Cross-link proteins to DNA in living cells using formaldehyde.

-

Lyse the cells and shear the chromatin into smaller fragments.

-

Immunoprecipitate the chromatin using an antibody against the mineralocorticoid receptor.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specifically bound chromatin.

-

Elute the chromatin from the beads and reverse the cross-links.

-

Purify the DNA.

-

Analyze the purified DNA by qPCR to quantify the amount of specific DNA sequences bound to the mineralocorticoid receptor.

-

Conclusion

This compound's therapeutic benefits are underpinned by its selective antagonism of the mineralocorticoid receptor and its subsequent modulation of a complex network of cellular signaling pathways. By attenuating pro-fibrotic and pro-inflammatory cascades, such as the TGF-β/Smad, NF-κB, and ERK1/2 pathways, this compound plays a crucial role in preventing and reversing adverse cardiovascular and renal remodeling. This guide provides a foundational understanding of these mechanisms, supported by quantitative data and detailed experimental methodologies, to aid researchers and clinicians in the ongoing exploration and application of this important therapeutic agent.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. eshonline.org [eshonline.org]

- 3. This compound: a selective aldosterone receptor antagonist for patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 5. This compound for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. This compound Prevents Atrial Fibrosis via the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of this compound on transcriptional factors and mRNA expression related to cardiac remodelling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Aldosterone Receptor Antagonist this compound Inhibits Isoproterenol-Induced Collagen-I and 11β-HSD1 Expression in Rat Cardiac Fibroblasts and the Left Ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Aldosterone Receptor Antagonist this compound Inhibits Isoproterenol-Induced Collagen-I and 11β-HSD1 Expression in Rat Cardiac Fibroblasts and the Left Ventricle [jstage.jst.go.jp]

Eplerenone's Impact on Aldosterone-Induced Cardiac Fibrosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiac fibrosis, characterized by excessive deposition of extracellular matrix proteins, is a key contributor to the pathophysiology of heart failure. Aldosterone, a mineralocorticoid hormone, has been identified as a critical mediator of this fibrotic process. Eplerenone, a selective mineralocorticoid receptor (MR) antagonist, has emerged as a promising therapeutic agent to counteract these detrimental effects. This technical guide provides a comprehensive overview of the mechanisms by which this compound mitigates aldosterone-induced cardiac fibrosis, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in cardiovascular drug development.

Introduction

Aldosterone's role in cardiovascular disease extends beyond its classical effects on sodium and water retention.[1][2] Through activation of the mineralocorticoid receptor in cardiac tissue, aldosterone promotes a cascade of events leading to inflammation, oxidative stress, and ultimately, cardiac fibrosis.[3][4] This pathological remodeling of the heart muscle impairs its function and contributes significantly to the progression of heart failure.[5][6] this compound, by selectively blocking the MR, offers a targeted approach to inhibit these aldosterone-mediated effects.[2] Clinical trials have demonstrated the efficacy of this compound in improving outcomes for patients with heart failure.[1][7][8] This guide delves into the preclinical evidence that forms the basis of our understanding of this compound's anti-fibrotic properties.

Quantitative Data on this compound's Efficacy

The anti-fibrotic effects of this compound have been quantified in numerous preclinical studies. These studies utilize various animal models of aldosterone-induced cardiac fibrosis to assess the reduction in collagen deposition and the modulation of key fibrotic and inflammatory markers. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Cardiac Collagen Deposition in Animal Models

| Animal Model | This compound Dosage | Duration of Treatment | Reduction in Interstitial Fibrosis (%) | Reduction in Perivascular Fibrosis (%) | Reference |

| Aged Fischer-344 Rats | 100 mg/kg/day | 2 weeks | 63.8 | 59.2 | [7] |

| Unilateral Ureteral Obstruction (UUO) Rats | 100 mg/kg/day | 6 months | Significantly attenuated | Not specified | [9] |

| Deoxycorticosterone (DOC)/salt-treated Rats | In-chow | 4 weeks (reversal) | Returned to control levels | Not specified | [10] |

| Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) with high salt diet | 100 mg/kg/day | 5 weeks | Prevented increase (P<0.01) | Not specified | [11] |

| Porcine Coronary Angioplasty Model | 100 mg/day | 28 days | 65% reduction in neointimal and medial collagen density (P<0.05) | Not applicable | [12] |

Table 2: Effect of this compound on Molecular Markers of Fibrosis and Inflammation

| Animal/Cell Model | This compound Dosage/Concentration | Marker | Modulation | Reference |

| TGF-β1 Transgenic Mice | Not specified | Fibronectin, CTGF | Attenuated protein expression | [13] |

| TGF-β1-stimulated Atrial Fibroblasts | Not specified | Fibronectin, α-SMA, CTGF | Inhibited gene expression | [13] |

| Co-culture of Tregs and Cardiac Fibroblasts | 30 μM | Intracellular TGF-β | 45.2% suppression | [14] |

| Co-culture of Tregs and Cardiac Fibroblasts | 30 μM | Kv1.3 channel mRNA | 78.98% suppression | [14] |

| Dahl Salt-Sensitive Hypertensive Rats | 10, 30, 100 mg/kg/day | NAD(P)H oxidase subunits (p22phox, p47phox, gp91phox), iNOS, LOX-1 | Inhibited | [15] |

| Dahl Salt-Sensitive Hypertensive Rats | 10, 30, 100 mg/kg/day | p65 NF-κB, PKCβII, c-Src, p44/p42 ERK phosphorylation | Inhibited | [15] |

| Rats with Myocardial Infarction | 100 mg/kg/day | Collagen types I and III mRNA | Significantly attenuated | [16] |

| Diabetic Rats | 100 mg/kg/day | GRP78, XBP1, IL-1β, NLRP3 | Decreased content | [17] |

Signaling Pathways in Aldosterone-Induced Cardiac Fibrosis and this compound's Intervention

Aldosterone initiates cardiac fibrosis through a complex network of signaling pathways. This compound's therapeutic effect lies in its ability to block the initial trigger of these cascades by preventing aldosterone from binding to its receptor.

Mineralocorticoid Receptor (MR) Activation and Downstream Effects

Aldosterone, a steroid hormone, diffuses across the cell membrane of cardiomyocytes and cardiac fibroblasts and binds to the intracellular Mineralocorticoid Receptor (MR). This binding causes a conformational change in the MR, leading to its dissociation from heat shock proteins and its translocation into the nucleus. Inside the nucleus, the aldosterone-MR complex acts as a transcription factor, binding to hormone response elements on the DNA and promoting the transcription of pro-fibrotic and pro-inflammatory genes.[3][4]

Transforming Growth Factor-β (TGF-β)/Smad Signaling Pathway

The TGF-β signaling pathway is a central player in the development of fibrosis.[18] Aldosterone has been shown to upregulate TGF-β1 expression.[18] TGF-β1 binds to its receptor on cardiac fibroblasts, leading to the phosphorylation of Smad2 and Smad3 proteins. These phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus, where they activate the transcription of genes encoding extracellular matrix proteins, such as collagen. This compound has been shown to inhibit this pathway by upregulating the inhibitory Smad7, which promotes negative feedback on TGF-β1/Smad signaling.[19]

Oxidative Stress and Inflammatory Pathways

Aldosterone promotes the generation of reactive oxygen species (ROS) in the myocardium, leading to oxidative stress.[17] This is mediated, in part, through the activation of NAD(P)H oxidase.[15] Oxidative stress, in turn, activates pro-inflammatory signaling pathways, such as nuclear factor-kappa B (NF-κB), which further drives the expression of inflammatory cytokines and adhesion molecules, contributing to an inflammatory infiltrate and subsequent fibrosis.[4][15] this compound has been demonstrated to attenuate oxidative stress by inhibiting the expression of NAD(P)H oxidase subunits and suppressing the activation of NF-κB.[15]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on aldosterone-induced cardiac fibrosis.

Induction of Cardiac Fibrosis in Animal Models

This model is widely used to induce hypertension and cardiac fibrosis.[20][21]

-

Animal Selection: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.

-

Uninephrectomy: A left unilateral nephrectomy is performed to enhance the effects of aldosterone and salt.

-

Aldosterone Administration: Aldosterone is continuously infused via a subcutaneously implanted osmotic minipump at a rate of 0.75-1.0 µg/h.

-

Salt Loading: Animals are provided with 1% NaCl and 0.3% KCl in their drinking water.

-

Duration: The treatment is typically continued for 4-8 weeks to induce significant cardiac fibrosis.

-

This compound Treatment: this compound can be administered orally via gavage (e.g., 100 mg/kg/day) or mixed in the chow.

The UUO model induces renal fibrosis, which subsequently leads to cardiac fibrosis, mimicking aspects of cardiorenal syndrome.[1][9][13][22][23]

-

Animal Selection: Male Wistar or C57BL/6 mice are commonly used.

-

Surgical Procedure: Under anesthesia, a midline abdominal incision is made. The left ureter is isolated and completely ligated with silk sutures at two points. The incision is then closed.

-

Duration: Cardiac fibrosis typically develops over a period of 3 to 6 months.

-

This compound Treatment: this compound can be administered in the diet (e.g., 1.25 g/kg of diet, equivalent to approximately 100 mg/kg/day).[9]

Histological Quantification of Cardiac Fibrosis

This technique is used to differentiate collagen fibers from other tissue components.[6][12][24][25][26]

-

Tissue Preparation: Hearts are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. 5 µm sections are cut.

-

Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.

-

Mordanting: Sections are treated with Bouin's solution for 1 hour at 56°C to improve staining quality.

-

Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.

-

Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

-

Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

-

Collagen Staining: Stain with aniline blue solution for 5-10 minutes.

-

Final Rinse and Dehydration: Rinse in 1% acetic acid, followed by dehydration through graded ethanol and clearing in xylene.

-

Mounting: Mount with a resinous mounting medium.

-

Image Analysis: The blue-stained collagen area is quantified using image analysis software (e.g., ImageJ) and expressed as a percentage of the total tissue area.

This method is highly specific for collagen and is often used for quantitative analysis.[4][5][8][27][28]

-

Tissue Preparation: Similar to Masson's trichrome.

-

Deparaffinization and Rehydration: As described above.

-

Staining: Immerse slides in PicroSirius red solution for 1 hour.

-

Rinsing: Briefly rinse in two changes of acidified water (0.5% acetic acid).

-

Dehydration and Mounting: Dehydrate rapidly in three changes of 100% ethanol, clear in xylene, and mount.

-

Image Analysis: Collagen appears red, and the fibrotic area is quantified using image analysis software.

Molecular Biology Techniques

Used to quantify the expression levels of specific proteins.

-

Protein Extraction: Cardiac tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., TGF-β1, p-Smad2/3, Collagen I) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH).

Used to measure the mRNA expression levels of target genes.

-

RNA Extraction: Total RNA is extracted from cardiac tissue using TRIzol reagent or a commercial kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the RNA template using a reverse transcriptase enzyme.

-

Real-Time PCR: The cDNA is used as a template for PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green). The reaction is performed in a real-time PCR cycler.

-

Data Analysis: The cycle threshold (Ct) values are used to determine the relative expression of the target genes, typically normalized to a housekeeping gene (e.g., GAPDH), using the 2-ΔΔCt method.

Conclusion

The evidence presented in this technical guide strongly supports the role of this compound as a potent inhibitor of aldosterone-induced cardiac fibrosis. By blocking the mineralocorticoid receptor, this compound effectively disrupts the downstream signaling cascades involving TGF-β/Smad, oxidative stress, and inflammation. The quantitative data from preclinical models demonstrate a significant reduction in collagen deposition and a favorable modulation of key molecular markers of fibrosis. The detailed experimental protocols provided herein offer a standardized framework for future research in this area. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's mechanism of action and the methodologies to evaluate its efficacy is crucial for the continued development of anti-fibrotic therapies for heart failure.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.physiology.org [journals.physiology.org]

- 3. [PDF] Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis | Semantic Scholar [semanticscholar.org]

- 4. Fibrosis quantification using multiphoton excitation imaging of picrosirius red stained cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. researchgate.net [researchgate.net]

- 7. journal.iha.org.ir [journal.iha.org.ir]

- 8. academic.oup.com [academic.oup.com]

- 9. This compound Prevents Cardiac Fibrosis by Inhibiting Angiogenesis in Unilateral Urinary Obstruction Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, but not steroid withdrawal, reverses cardiac fibrosis in deoxycorticosterone/salt-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. med.emory.edu [med.emory.edu]

- 13. Unilateral Ureteral Obstruction for 28 Days in Rats Is Not Associated with Changes in Cardiac Function or Alterations in Mitochondrial Function - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Reverses Cardiac Fibrosis via the Suppression of Tregs by Inhibition of Kv1.3 Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Effects of this compound on transcriptional factors and mRNA expression related to cardiac remodelling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Effects of this compound on markers of myocardial fibrosis, 6-minute walk distance, and quality of life in adults with tetralogy of Fallot and complete transposition of the great arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isolation and Culture of Primary Fibroblasts from Neonatal Murine Hearts to Study Cardiac Fibrosis [bio-protocol.org]

- 19. This compound Prevents Atrial Fibrosis via the TGF-β Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Induction of cardiac fibrosis by aldosterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ahajournals.org [ahajournals.org]

- 22. Pathological cardiac remodeling occurs early in CKD mice from unilateral urinary obstruction, and is attenuated by Enalapril - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 24. creative-bioarray.com [creative-bioarray.com]

- 25. microbenotes.com [microbenotes.com]

- 26. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Macro-based collagen quantification and segmentation in picrosirius red-stained heart sections using light microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Selective Blocker: An In-depth Technical Guide to the Discovery and Development of Eplerenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of eplerenone, a selective mineralocorticoid receptor (MR) antagonist. This compound represents a significant advancement in the treatment of cardiovascular diseases, offering improved safety and tolerability compared to its non-selective predecessor, spironolactone. This document delves into the quantitative data supporting its selectivity, the experimental protocols used in its characterization, and the intricate signaling pathways it modulates.

Introduction: The Renin-Angiotensin-Aldosterone System and the Need for Selectivity

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and electrolyte balance. Aldosterone, the primary mineralocorticoid hormone of the RAAS, exerts its effects by binding to the mineralocorticoid receptor (MR) in various tissues, including the kidneys, heart, and blood vessels.[1] While essential for homeostasis, excessive aldosterone levels contribute to a range of cardiovascular pathologies, such as hypertension, cardiac fibrosis, and heart failure.[1]

The first-generation MR antagonist, spironolactone, effectively blocks the actions of aldosterone. However, its clinical utility is often limited by a lack of receptor selectivity. Spironolactone also binds to androgen and progesterone receptors, leading to undesirable side effects such as gynecomastia, impotence, and menstrual irregularities.[2][3] This prompted the search for a selective aldosterone receptor antagonist (SARA) with a more favorable side-effect profile, ultimately leading to the development of this compound.[2][3]

This compound: A Profile in Selectivity

This compound was designed to be a highly selective antagonist of the mineralocorticoid receptor. Its chemical structure, featuring a 9,11α-epoxy group, confers this enhanced selectivity, significantly reducing its affinity for androgen and progesterone receptors.[4] This selectivity is the cornerstone of its improved clinical tolerability.

Quantitative Comparison of Receptor Binding Affinity

The selectivity of this compound is best illustrated by comparing its binding affinity (expressed as IC50 or Ki values) for the mineralocorticoid, androgen, and progesterone receptors against that of spironolactone. The following table summarizes this key data from various in vitro studies.

| Compound | Mineralocorticoid Receptor (MR) IC50 (nM) | Androgen Receptor (AR) IC50 (nM) | Progesterone Receptor (PR) IC50 (nM) | Selectivity Ratio (AR/MR) | Selectivity Ratio (PR/MR) |

| This compound | 20 - 990 | >10,000 | >10,000 | >10 - >500 | >10 - >500 |

| Spironolactone | 24 - 66 | 30 - 240 | 20 - 350 | ~1 - 4 | ~1 - 5 |

Note: IC50 values can vary between different assay conditions and studies. The data presented represents a range of reported values to illustrate the relative selectivity.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound contribute to its clinical efficacy and dosing regimen. Below is a comparative summary of key pharmacokinetic parameters in different species.

| Parameter | Human | Dog | Rat (Male) | Rat (Female) |

| Bioavailability (%) | ~69 | ~79 | ~26 | ~66 |

| Cmax (µg/mL) | 0.5 - 1.5 (dose-dependent) | ~6.0 (10 mg/kg) | ~1.7 (15 mg/kg) | ~3.5 (15 mg/kg) |

| Tmax (hr) | ~1.5 | ~0.5 | ~0.5 | ~1.0 |

| Protein Binding (%) | ~50 | Not specified | Not specified | Not specified |

| Half-life (hr) | 4 - 6 | ~2.2 | ~0.8 | ~1.1 |

| Metabolism | Primarily CYP3A4 | Extensive | Extensive (CYP3A mediated) | Less extensive than males |

| Primary Excretion | Urine (67%), Feces (32%) | Urine (~41%), Feces (~52%) | Feces and Urine | Feces and Urine |

The Journey of Discovery and Development

The development of a selective mineralocorticoid receptor antagonist like this compound follows a rigorous and multi-staged process, from initial target identification to clinical approval.

Mechanism of Action: Modulating the Mineralocorticoid Receptor Signaling Pathway

This compound exerts its therapeutic effects by competitively binding to the mineralocorticoid receptor, thereby preventing aldosterone from activating its downstream signaling cascade.

The Aldosterone-MR Signaling Cascade